4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine
Overview
Description
4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine is a synthetic organic compound that features a unique combination of azetidine and piperidine rings The presence of the trifluoromethyl group adds to its chemical stability and potential biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The azetidine intermediate is then reacted with ethoxy and trifluoromethyl groups under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the azetidine or piperidine rings.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, leading to more effective modulation of biological pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
4-(3-Trifluoromethylazetidin-1-yl)piperidine: Lacks the ethoxy group, which may affect its chemical and biological properties.
3-(Trifluoromethyl)piperidine: Does not contain the azetidine ring, resulting in different reactivity and applications.
Uniqueness
4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine stands out due to the presence of both azetidine and piperidine rings, along with the ethoxy and trifluoromethyl groups
Biological Activity
4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine is a compound of interest due to its potential biological activities, particularly as a pharmacological agent. This article synthesizes available research findings, patents, and case studies to provide a comprehensive overview of its biological activity.
Chemical Structure
The compound features a piperidine ring substituted with an azetidine moiety. The trifluoromethyl and ethoxy groups are significant for enhancing the compound's lipophilicity and biological interactions.
Research indicates that derivatives of piperidin-4-yl azetidine, including this compound, exhibit inhibitory activity against Janus kinase 1 (JAK1), which plays a crucial role in various signaling pathways related to inflammation and immune response. This suggests potential applications in treating autoimmune diseases and certain cancers .
Antimicrobial Activity
Studies have demonstrated that related compounds show promising antibacterial properties. For instance, derivatives have been reported to inhibit the activity of DNA gyrase and topoisomerase IV in bacterial strains, leading to effective antimicrobial action against Gram-positive and Gram-negative bacteria . The mechanism involves binding to the active sites of these enzymes, thereby disrupting their function.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects on human cell lines. The compounds derived from piperidin-4-yl azetidine have shown selective toxicity towards cancer cells while maintaining lower toxicity levels in normal cells. This selectivity is crucial for developing therapeutic agents with minimal side effects .
Case Study 1: JAK1 Inhibition
A study focused on the synthesis of piperidin-4-yl azetidine derivatives found that certain modifications enhanced JAK1 inhibition, leading to reduced inflammatory responses in cellular models. The most potent derivatives exhibited IC50 values in the low micromolar range, indicating strong inhibition .
Case Study 2: Antibacterial Efficacy
Another investigation into the antibacterial properties of related compounds revealed that they were significantly more effective than traditional antibiotics like ampicillin. The study measured minimum inhibitory concentrations (MIC) against various pathogens, demonstrating that some derivatives had MIC values as low as 0.008 μg/mL against Staphylococcus pneumoniae and Streptococcus pyogenes .
Data Summary
Properties
IUPAC Name |
4-[3-ethoxy-3-(trifluoromethyl)azetidin-1-yl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F3N2O/c1-2-17-10(11(12,13)14)7-16(8-10)9-3-5-15-6-4-9/h9,15H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFIDYGEUATJNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CN(C1)C2CCNCC2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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